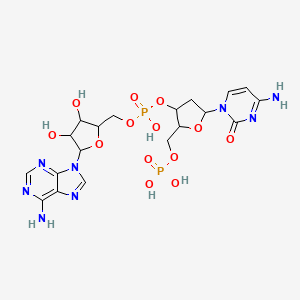
3'-DA Cep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is a chemical compound commonly used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where the 3’-hydroxyl group is replaced with a hydrogen atom, and the 5’-hydroxyl group is modified with a phosphoramidite group. This compound is crucial in the field of molecular biology and biochemistry, particularly in the synthesis of DNA and RNA sequences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) typically involves the reaction of 3’-deoxyadenosine with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite. The reaction is carried out in the presence of a catalyst such as 1H-tetrazole in acetonitrile at room temperature for about 2 hours . The product is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The phosphoramidite group can be substituted with other nucleophilic groups.
Hydrolysis: The compound can undergo hydrolysis to form 3’-deoxyadenosine and diisopropylamine.
Common Reagents and Conditions
Oxidation: Typically carried out using iodine in the presence of water and pyridine.
Substitution: Commonly involves nucleophiles such as alcohols or amines in the presence of a base.
Hydrolysis: Performed using aqueous acid or base under mild conditions.
Major Products Formed
Oxidation: Produces 3’-deoxyadenosine-5’-phosphate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Hydrolysis: Results in the formation of 3’-deoxyadenosine and diisopropylamine.
Applications De Recherche Scientifique
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including gene editing and molecular diagnostics.
Biology: Plays a crucial role in the study of DNA and RNA synthesis, replication, and repair mechanisms.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and infectious diseases.
Industry: Employed in the production of synthetic DNA and RNA sequences for use in biotechnology and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate group, resulting in the formation of a stable phosphodiester bond. The compound’s molecular targets include the 5’-hydroxyl groups of nucleotides, and the pathways involved are those related to oligonucleotide synthesis.
Comparaison Avec Des Composés Similaires
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is unique in its ability to facilitate the synthesis of oligonucleotides with high efficiency and specificity. Similar compounds include:
2’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a hydroxyl group at the 2’ position.
3’-Deoxycytidine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a cytosine base instead of adenine.
3’-Deoxythymidine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a thymine base instead of adenine.
These compounds share similar chemical properties and applications but differ in their base components, which can affect their specific interactions and functions in oligonucleotide synthesis.
Propriétés
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBQNAFQWBIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)









![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)


![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
